

The Chemical Landscape of CX-4945 (Silmitasertib): A Technical Guide for Researchers

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Compound of Interest

Compound Name: CK2-IN-12

Cat. No.: B132829

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A deep dive into the chemical properties, mechanism of action, and experimental applications of the potent and selective CK2 inhibitor, CX-4945.

In the realm of kinase inhibitor research, CX-4945, also known as Silmitasertib, has emerged as a significant small molecule inhibitor of protein kinase CK2 (formerly Casein Kinase II). Due to the lack of publicly available information for a compound specifically named "**CK2-IN-12**," this guide will focus on the well-characterized and clinically evaluated inhibitor, CX-4945, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. CX-4945 is an orally bioavailable, ATP-competitive inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of preclinical cancer models and has advanced into clinical trials.^{[1][2]}

Core Chemical Properties

CX-4945 is a synthetic organic compound with a distinct chemical structure that underpins its potent and selective inhibitory activity against CK2. A summary of its key chemical and physical properties is provided below.

Property	Value	Reference
IUPAC Name	5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine-8-carboxylic acid	[4][5]
Synonyms	Silmitasertib, CX-4945	[4][6]
CAS Number	1009820-21-6	[4][5]
Molecular Formula	C ₁₉ H ₁₂ ClN ₃ O ₂	[4][7]
Molecular Weight	349.77 g/mol	[4][7]
Appearance	Yellow solid	[8]
Solubility	Soluble in DMSO (≥103.5 mg/mL), insoluble in water and ethanol.	[4]
Purity	≥95%	[9]
Storage	Store solid powder at 4°C desiccated; Store DMSO solution at -20°C.	[8]

Mechanism of Action and Biological Activity

CX-4945 functions as a potent and selective ATP-competitive inhibitor of the protein kinase CK2.[1] CK2 is a highly conserved serine/threonine kinase that is often overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[1]

The inhibitory action of CX-4945 is achieved through its direct interaction with the ATP-binding pocket of the CK2α catalytic subunit.[1] This binding event prevents the physiological binding of ATP, thereby blocking the kinase's ability to phosphorylate its numerous downstream substrates. The high affinity of CX-4945 for CK2 is reflected in its low nanomolar inhibitory constants.

Parameter	Value	Target	Reference
IC ₅₀	1 nM	CK2 α	[2][4]
K _i	0.38 nM	Recombinant human CK2 α	[10]
Cellular IC ₅₀	0.1 μ M	Endogenous intracellular CK2 in Jurkat cells	[2]

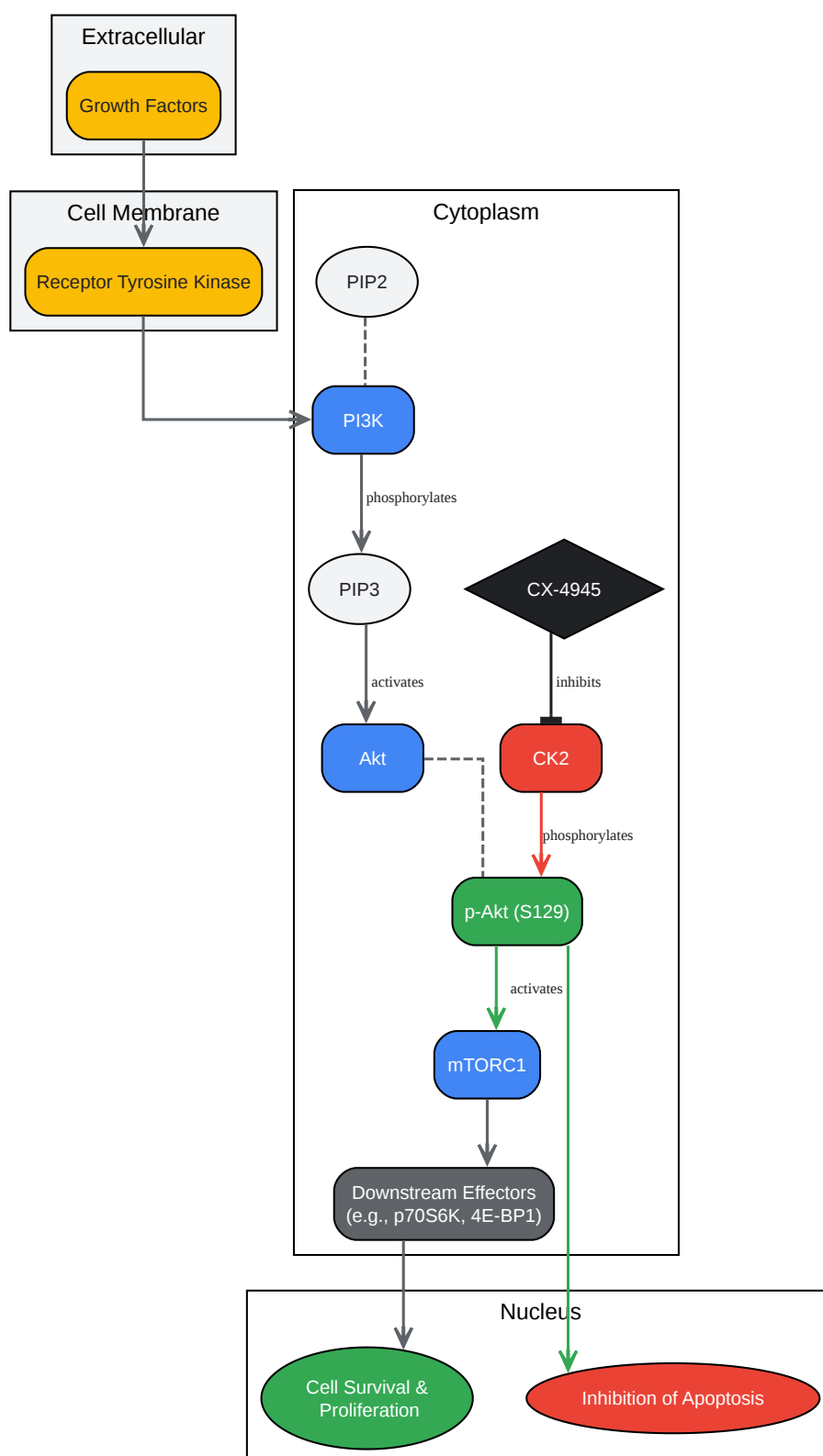
By inhibiting CK2, CX-4945 effectively disrupts several key pro-survival signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway.[1] Inhibition of CK2 by CX-4945 leads to a reduction in the phosphorylation of Akt at serine 129 (S129), a site specifically phosphorylated by CK2.[4][8] This, in turn, modulates the activity of downstream effectors involved in cell cycle progression and apoptosis.

The biological consequences of CK2 inhibition by CX-4945 are multifaceted and include:

- **Induction of Apoptosis:** CX-4945 has been shown to induce apoptosis in various cancer cell lines, a key mechanism for its anti-tumor activity.[1][2]
- **Cell Cycle Arrest:** The compound can cause cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cell type.[2]
- **Anti-Angiogenic Effects:** CX-4945 has been observed to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[2]
- **Inhibition of DNA Repair:** By targeting CK2, CX-4945 can suppress the DNA damage response, thereby sensitizing cancer cells to DNA-damaging chemotherapeutic agents.

Key Signaling Pathway Affected by CX-4945

The primary signaling cascade disrupted by CX-4945 is the CK2-mediated pro-survival pathway. A simplified representation of this is depicted below.



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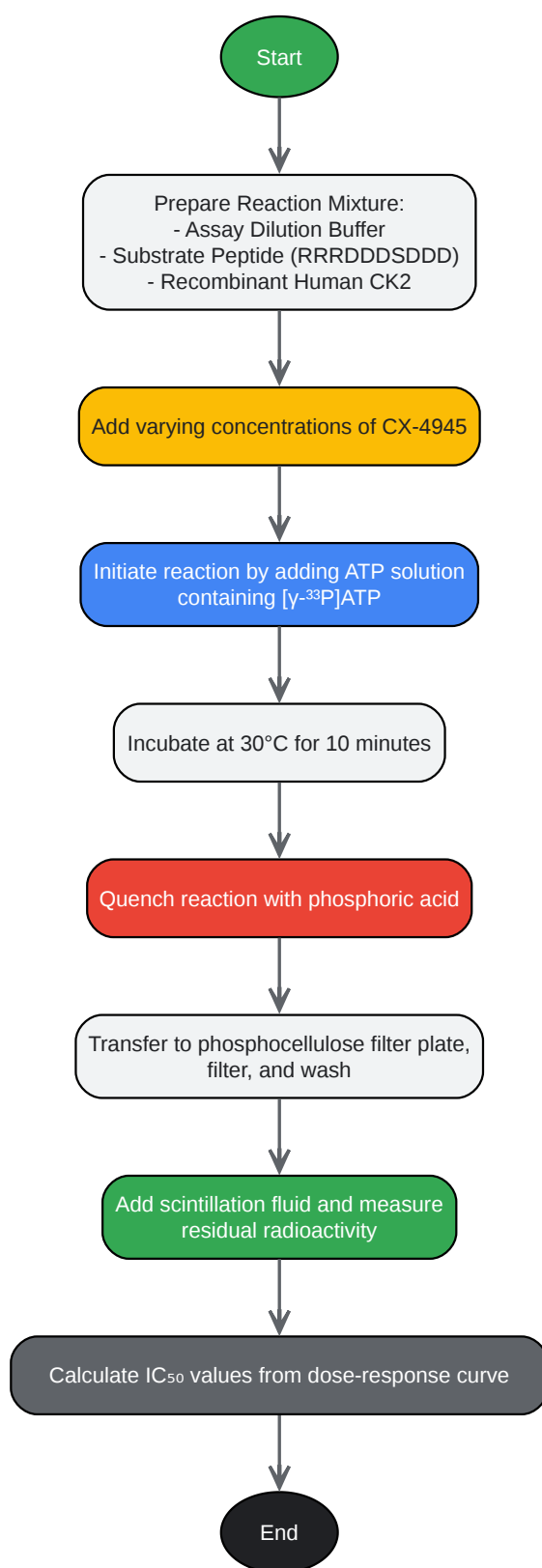
Caption: CX-4945 inhibits CK2, preventing Akt phosphorylation and disrupting downstream pro-survival signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity. Below are representative protocols for key experiments involving CX-4945.

In Vitro CK2 Kinase Assay

This assay measures the direct inhibitory effect of CX-4945 on CK2 enzymatic activity.



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Caption: Workflow for a radiometric in vitro CK2 kinase inhibition assay.

Protocol:

- Prepare a reaction mixture containing assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β -glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol), 1 mM substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[6]
- Add CX-4945 at various concentrations to the reaction mixture.[6]
- Initiate the kinase reaction by adding an ATP solution containing [γ - ^{33}P]ATP to a final concentration of 15 μM . [6]
- Incubate the reaction at 30°C for 10 minutes.[6]
- Stop the reaction by adding 0.75% phosphoric acid.[6]
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the wells multiple times with 0.75% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.[6]
- Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[6]
- Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the CX-4945 concentration.[6]

Cell Viability Assay

This assay determines the effect of CX-4945 on the proliferation and viability of cancer cells.

Protocol:

- Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.[1]
- Treat the cells with a range of concentrations of CX-4945 (e.g., 5, 10, 15 μM) for a specified period (e.g., 24, 48, or 72 hours).[1]

- Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.^[1]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.^[1]
- Measure the luminescence using a plate reader.^[1]
- Express cell viability as a percentage relative to untreated control cells.

Western Blot Analysis of Akt Phosphorylation

This method is used to confirm the on-target effect of CX-4945 in cells by measuring the phosphorylation status of Akt at S129.

Protocol:

- Treat cultured cancer cells with CX-4945 at the desired concentrations and time points.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method like the Bradford assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH or β -actin.^[8]

Conclusion

CX-4945 (Silmitasertib) is a well-documented, potent, and selective inhibitor of protein kinase CK2 with significant potential in cancer therapy. Its defined chemical properties, clear mechanism of action, and extensive preclinical and clinical evaluation make it a valuable tool for researchers investigating CK2 biology and its role in disease. The experimental protocols and pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute their research with this important chemical probe.

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